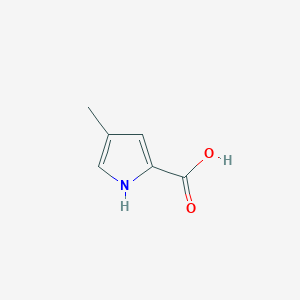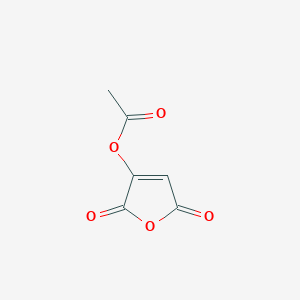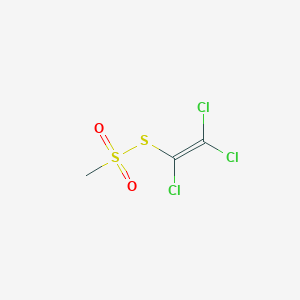
4-Methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
4-Methyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
A study by Toja et al. (1986) synthesized a series of pyrrolopyridine analogs, including 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which demonstrated antibacterial activity in vitro (Toja et al., 1986).
Chemical Synthesis and Applications
Irwin and Wheeler (1972) explored the reaction of methyl pyrrole-2-carboxylate with epoxides, leading to various compounds with potential applications in chemical synthesis (Irwin & Wheeler, 1972). Marcotte and Lubell (2002) reported the synthesis of 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters, which could be useful in medicinal chemistry and organic synthesis (Marcotte & Lubell, 2002).
Polymer Chemistry
Maeda, Corradi, and Armes (1995) developed polypyrrole copolymer-silica microparticles containing carboxylic acid groups derived from pyrrole-2-carboxylic acid, highlighting its utility in polymer chemistry (Maeda, Corradi, & Armes, 1995).
Supramolecular Chemistry
Yin and Li (2006) demonstrated the self-assembly of pyrrole-2-carboxylates into hexagonal and grid supramolecular structures, indicating its role in crystal engineering (Yin & Li, 2006).
Synthesis of Antimicrobial Agents
Hublikar et al. (2019) synthesized (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, showing promising antimicrobial activity, thereby underscoring the potential of pyrrole-2-carboxylic acid in developing new antimicrobial agents (Hublikar et al., 2019).
Crystal Structure Determination
Silva et al. (2012) used synchrotron X-ray powder diffraction data to determine the crystal structure of chain functionalized pyrroles, a testament to its significance in structural chemistry (Silva et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a reactant for the synthesis of substituted 2,2’-bipyrroles .
Mode of Action
It is synthesized through a reaction involving 4-methyl-2-pyrrole aldehyde and ethanol in the presence of an acid catalyst . The resulting ester then undergoes esterification with anhydrous acetic acid to yield 4-Methyl-1H-pyrrole-2-carboxylic acid .
Biochemical Pathways
As a reactant for the synthesis of substituted 2,2’-bipyrroles , it may indirectly influence the biochemical pathways associated with these compounds.
Pharmacokinetics
Its physical properties such as density (1106), melting point (43°C), boiling point (104°C at 1mm), and refractive index (1517) have been reported . These properties could potentially influence its bioavailability and pharmacokinetics.
Result of Action
As a reactant in the synthesis of substituted 2,2’-bipyrroles , its effects may be inferred from the properties and activities of these compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a sealed container, away from sources of ignition and oxidizing agents . Its stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other chemicals.
Properties
IUPAC Name |
4-methyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(6(8)9)7-3-4/h2-3,7H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYAHRAFINYJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562520 | |
| Record name | 4-Methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18711-59-6 | |
| Record name | 4-Methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are 1,3-disubstituted 4-methyl-1H-pyrrole-2-carboxylic acid amides and what is their significance in pharmaceutical research?
A1: 1,3-Disubstituted this compound amides are a class of organic compounds characterized by a pyrrole ring structure with specific substitutions at the 1, 3, and 4 positions. These compounds have garnered attention in pharmaceutical research due to their potential use in developing new medications [, ]. While the specific therapeutic targets and mechanisms of action are not detailed in the provided abstracts, their use in the "preparation of medicaments" suggests potential biological activity and pharmaceutical relevance [, ].
Q2: How does the structure of these compounds relate to their potential for pharmaceutical applications?
A2: The structure of 1,3-disubstituted this compound amides, particularly the variable substituents at the 1 and 3 positions, allows for a significant degree of structural diversity [, ]. This structural flexibility is crucial in drug discovery, as it enables the exploration of a vast chemical space to identify compounds with desirable pharmacological properties, such as specific target binding, improved potency, and favorable pharmacokinetic profiles. By modifying these substituents, researchers can fine-tune the compound's interactions with biological targets, potentially leading to the development of novel therapeutics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)

